molecular formula C6H12O2S B3056286 Ethyl 4-sulfanylbutanoate CAS No. 70124-54-8

Ethyl 4-sulfanylbutanoate

Cat. No. B3056286
CAS RN: 70124-54-8
M. Wt: 148.23 g/mol
InChI Key: WDVYWDXJAICLFJ-UHFFFAOYSA-N
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Description

Ethyl 4-sulfanylbutanoate, also known as ethyl 4-mercaptobutanoate, is a chemical compound with the molecular formula C6H12O2S . It has a molecular weight of 148.23 . The compound is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12O2S/c1-2-8-6(7)4-3-5-9/h9H,2-5H2,1H3 . This indicates that the molecule consists of a butanoate (four-carbon chain) with a sulfanyl (SH) group attached to the fourth carbon and an ethyl group attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.23 . The predicted density is 1.021±0.06 g/cm3 . The predicted pKa is 10.18±0.10 . The boiling point is reported to be 165 °C at a pressure of 1.3 Torr .

properties

IUPAC Name

ethyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-8-6(7)4-3-5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVYWDXJAICLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297387
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70124-54-8
Record name NSC115788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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